6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole
Overview
Description
6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound that features a triazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole and brominating agents.
Bromination Reaction: The bromination of 5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the triazole ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structural features allow it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 5-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
- 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
- 5,6-Dibromo-1-methyl-1H-benzo[d][1,2,3]triazole
Comparison: 6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and fluorine atoms on the triazole ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, enhancing its utility in specific research and industrial contexts.
Properties
IUPAC Name |
6-bromo-5-fluoro-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-7-2-4(8)5(9)3-6(7)10-11-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFXQWABEHYDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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